5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazine core, which is known for its diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Phthalazine Core: This can be achieved through the reaction of hydrazine with phthalic anhydride or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent with a phthalazine structure.
Uniqueness
What sets 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[4-(3-hydroxyanilino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3S/c1-18-12-13-19(15-25(18)36(34,35)29-17-21-7-4-5-14-28-21)26-23-10-2-3-11-24(23)27(32-31-26)30-20-8-6-9-22(33)16-20/h2-16,29,33H,17H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJQACXKTGWGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)NCC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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